BMX-001 free base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

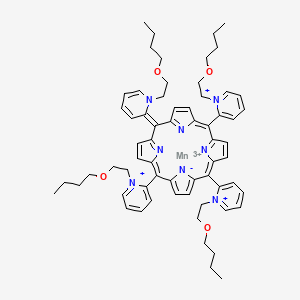

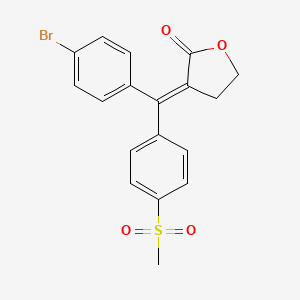

BMX-001 is a MnSOD mimetic. BMX-001 is a third generation, cationic, lipophilic, manganese (Mn) and porphyrin-based mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with antioxidant and potential chemoprotective activities. Upon administration, MnSOD mimetic BMX-001 is internalized by cells and mimics the activity of MnSOD by scavenging reactive oxygen species (ROS), such as superoxide anion, hydrogen peroxide, and hydroxyl radical. This prevents oxidative damage to macromolecules such as DNA and minimizes oxygen free radical-related chemotoxicity in normal tissues. This agent was designed to be more lipophilic and less toxic than first and second generation Mn-porphyrin mimetics.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Response in Dermatitis

BMX-001 has shown potential in reducing inflammation in allergic dermatitis. A study by Stover et al. (2016) applied BMX-001 topically in a mouse model of allergic dermatitis. The results demonstrated a significant decrease in scratching behavior and a reduction in cytokine production, suggesting its effectiveness in treating allergic-inflammatory skin diseases.

Neurocognitive Outcomes in High-Grade Glioma Patients

In the treatment of high-grade glioma, a phase 1 study found that BMX-001, combined with radiation therapy and temozolomide, helped maintain and improve neurocognitive function in patients. This was reported by Peters et al. (2022), indicating the potential of BMX-001 as a radioprotectant for normal CNS cells while also acting as a radiosensitizer to cancer cells.

Improvement in Islet Function and Transplantation Outcomes

Bruni et al. (2018) explored the use of BMX-001 in islet transplantation for type 1 diabetes patients. Their study, published in the American Journal of Transplantation, showed that BMX-001 enhanced in vitro viability of islets and improved engraftment outcomes in a murine transplant model, suggesting its potential in improving islet transplantation therapy.

Reduction of Acute Toxicities in Anal Squamous Cell Carcinoma

BMX-001 was tested in a phase I trial for patients with newly diagnosed anal squamous cell carcinoma, combined with radiation therapy and chemotherapy. Lin et al. (2021) found that BMX-001 was safe and reduced acute toxicities, suggesting its feasibility and safety in this clinical setting.

Mitigation of Neurocognitive Deficits in Whole-Brain Radiotherapy

Kirkpatrick et al. (2019) conducted a clinical trial to evaluate the effectiveness of BMX-001 in mitigating neurocognitive deficits associated with whole-brain radiotherapy in patients with numerous brain metastases. The trial, detailed in Neuro-oncology Advances, aimed to determine if BMX-001 could minimize adverse effects while preserving tumor control.

Eigenschaften

CAS-Nummer |

1379866-50-8 |

|---|---|

Produktname |

BMX-001 free base |

Molekularformel |

64H76Cl5MnN8O4 |

Molekulargewicht |

1253.55 |

IUPAC-Name |

Manganese(5+), ((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis(1-(2-butoxyethyl)pyridiniumato))(2-))-, (sp-4-1)- |

InChI |

InChI=1S/C64H76N8O4.5ClH.Mn/c1-5-9-41-73-45-37-69-33-17-13-21-57(69)61-49-25-27-51(65-49)62(58-22-14-18-34-70(58)38-46-74-42-10-6-2)53-29-31-55(67-53)64(60-24-16-20-36-72(60)40-48-76-44-12-8-4)56-32-30-54(68-56)63(52-28-26-50(61)66-52)59-23-15-19-35-71(59)39-47-75-43-11-7-3;;;;;;/h13-36H,5-12,37-48H2,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |

InChI-Schlüssel |

FVIXMTYHFFAYDY-UHFFFAOYSA-I |

SMILES |

CCCCOCCN1C=CC=C/C1=C2C3=N/C(C=C3)=C(C4=CC=CC=[N+]4CCOCCCC)\C5=N/C(C=C5)=C(C6=CC=CC=[N+]6CCOCCCC)\C7=CC=C(/C(C8=CC=CC=[N+]8CCOCCCC)=C9C=CC/2=N/9)[N-]7.[Mn+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMX-001; BMX001; BMX 001; MnTnBuOE-3-PyP 5+; manganese butoxyethyl pyridyl porphyrin; manganese (III) ortho N-butoxyethylpyridylporphyrin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)